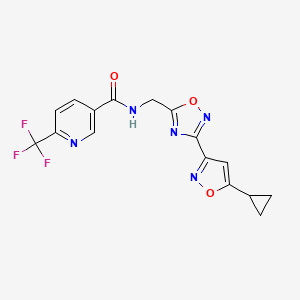

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O3/c17-16(18,19)12-4-3-9(6-20-12)15(25)21-7-13-22-14(24-27-13)10-5-11(26-23-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEYAQJPPNJIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H12F3N5O3

- CAS Number : 2098121-56-1

The presence of the trifluoromethyl group and the isoxazole moiety suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-inflammatory and antitumor effects. Below are key findings from various studies:

Anti-inflammatory Activity

- Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .

Antitumor Activity

- Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Significant | NF-kB inhibition |

| Antitumor | Moderate to High | Induction of apoptosis |

| Cytotoxicity | Low | Selective targeting of cancer cells |

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and antitumor effects. Below are key findings from various studies:

Anti-inflammatory Activity

Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties.

Antitumor Activity

Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.

Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Pharmacological Profile

The pharmacological profile of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide includes:

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Significant | NF-kB inhibition |

| Antitumor | Moderate to High | Induction of apoptosis |

| Cytotoxicity | Low | Selective targeting of cancer cells |

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity. Detailed toxicity studies are essential for understanding its safety for potential therapeutic applications.

Applications in Research

- Medicinal Chemistry : The compound's unique structure allows for exploration as a lead candidate for new anti-inflammatory and anticancer drugs.

- Pharmacology : Investigating its mechanisms of action provides insights into inflammatory pathways and cancer cell biology.

- Toxicology Studies : Assessing its safety profile can lead to better understanding and mitigation of potential risks associated with its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound shares structural motifs with several classes of bioactive molecules:

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The target compound’s -CF₃ group offers stronger electron-withdrawing effects and metabolic stability compared to the nitro group in compound 6c .

- Cyclopropyl vs. Methyl Substituents: The cyclopropyl group on the isoxazole ring may enhance lipophilicity and conformational rigidity relative to simpler methyl-substituted analogues (e.g., compounds in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.